

Unveiling the Chemistry of Iodosilanes: A Historical and Technical Guide

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Compound of Interest

Compound Name: Iodosilane

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Introduction

Iodosilane compounds, a class of silicon halides, have carved a niche in synthetic chemistry, offering unique reactivity for a range of transformations. Their history, from early, non-selective syntheses to the development of more refined methods, reflects the broader evolution of organosilicon chemistry. This technical guide provides an in-depth exploration of the discovery and history of **iodosilane** compounds, detailing key synthetic milestones, experimental protocols, and the physical properties of these versatile reagents.

A Glimpse into the Past: The Dawn of Iodosilane Chemistry

The initial foray into the world of **iodosilanes** can be traced back to the late 1930s and early 1940s with the pioneering work of H. J. Emeléus, A. G. Maddock, and C. Reid. Their investigations into the derivatives of monosilane led to the first reported synthesis of **iodosilane** (SiH_3I), **diiodosilane** (SiH_2I_2), **triiodosilane** (SiHI_3), and **tetraiodosilane** (SiI_4).

Their early methods, however, were characterized by a lack of selectivity, often yielding a mixture of these **iodosilanes**. The primary route involved the reaction of monosilane (SiH_4) with iodine and hydrogen iodide. This groundbreaking work laid the foundation for all subsequent research in the field.

Early Discoveries		Structural Elucidation		Synthetic Advancements	
1839	First mention of new iodine derivatives of monosaccharide by Emilieus, Maddock, and Reid	1841	Detailed report on the synthesis of a mixture of iodolactones by Emilieus, Maddock, and Reid	1953	Microwave spectrum and structure of iodolactone determined
	Further investigation				Focus on Selectivity
					Robman and Perez develop a selective synthesis of disaccharides

Caption: A timeline highlighting key milestones in the discovery and synthesis of **iodosilane** compounds.

The simplest **iodosilane** compounds are the direct iodo-derivatives of silane. Their physical properties are summarized in the table below, providing a valuable reference for their handling and application in experimental setups.

Compound Name	Chemical Formula	Molar Mass (g/mol)	Melting Point (°C)	Boiling Point (°C)	Density (g/cm³)
Iodosilane	SiH ₃ I	158.01	-56.6	45.8	2.035 (at 14.8 °C)
Diiodosilane	SiH ₂ I ₂	283.91	-1	149-150	2.834 (at 25 °C)
Triiodosilane	SiHI ₃	409.81	8	220	Not readily available
Tetraiodosilane	SiI ₄	535.70	120.5	287.4	4.198

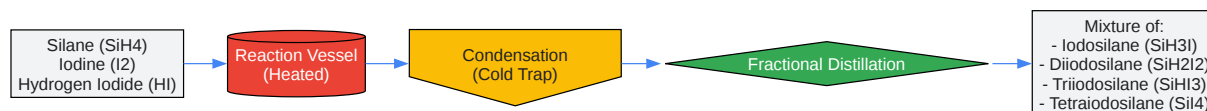
Key Experimental Protocols

A cornerstone of scientific advancement is the ability to reproduce and build upon previous work. To this end, detailed experimental methodologies for the landmark syntheses of **iodosilane** compounds are provided below.

The Emeléus, Maddock, and Reid Synthesis of Iodosilanes (1941)

This early method, while not selective, was the first to produce a range of **iodosilanes**. The reaction involves the interaction of silane with a mixture of iodine and hydrogen iodide.

Experimental Workflow:



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Caption: Workflow for the non-selective synthesis of **iodosilanes** as described by Emeléus, Maddock, and Reid.

Detailed Methodology:

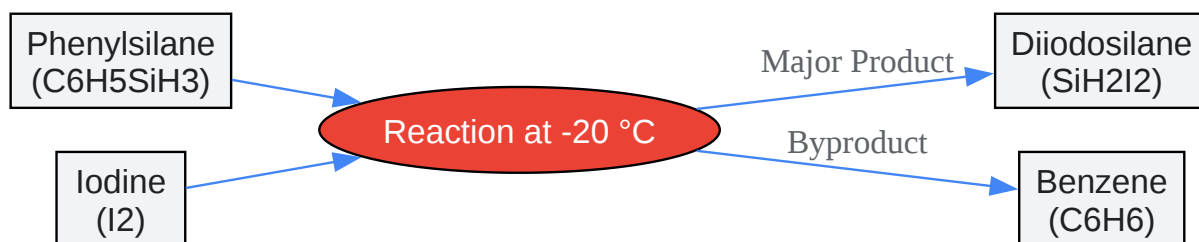
- **Apparatus:** A vacuum-tight apparatus is assembled, consisting of a reaction vessel, a cold trap, and a series of U-tubes for fractional distillation.
- **Reactants:** Monosilane gas is introduced into the reaction vessel containing a mixture of solid iodine and liquid hydrogen iodide.
- **Reaction Conditions:** The reaction vessel is gently heated to initiate the reaction. The volatile products are carried by the excess silane gas through the apparatus.

- **Product Collection:** The mixture of **iodosilanes** is collected in the cold trap, which is maintained at a low temperature (e.g., using liquid air).
- **Purification:** The collected liquid is then purified by a series of fractional distillations at low pressure to separate the individual **iodosilane** compounds based on their different boiling points. The separation is challenging due to the close boiling points of the components.

The Keinan and Perez Selective Synthesis of Diiodosilane (1987)

This method provides a more controlled and selective route to **diiodosilane**, a valuable reagent in its own right.^[1]

Reaction Pathway:



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Caption: The selective synthesis of **diiodosilane** from phenylsilane and iodine.

Detailed Methodology:

- **Reactants:** Phenylsilane and iodine are the primary reactants.
- **Reaction Conditions:** The reaction is carried out in a suitable solvent, typically a non-polar organic solvent like dichloromethane, at a low temperature of -20 °C.
- **Procedure:** A solution of iodine in the chosen solvent is slowly added to a stirred solution of phenylsilane, also in the same solvent, while maintaining the low temperature.
- **Workup and Purification:** After the reaction is complete, the reaction mixture is typically washed with a reducing agent solution (e.g., sodium thiosulfate) to remove any unreacted

iodine. The organic layer is then dried and the solvent is removed under reduced pressure. The resulting crude product is purified by distillation to yield pure **diiodosilane**.

Conclusion and Future Outlook

The journey of **iodosilane** chemistry, from its inception with the non-selective synthesis of a mixture of compounds to the development of highly selective and practical methods, showcases the progress in synthetic methodology. These compounds, once mere curiosities, have become valuable tools for organic and organometallic chemists. The detailed experimental protocols provided herein serve as a practical guide for researchers looking to utilize these reagents in their own work. As the demand for novel synthetic methods in drug discovery and materials science continues to grow, the unique reactivity of **iodosilanes** will undoubtedly lead to new and exciting applications, further solidifying their place in the synthetic chemist's toolkit.

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References

- 1. search.library.osu.edu [search.library.osu.edu]
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